molecular formula C9H7FO2 B8185052 6-Fluoro-4-hydroxy-1-indanone

6-Fluoro-4-hydroxy-1-indanone

Cat. No.: B8185052
M. Wt: 166.15 g/mol
InChI Key: ZVCMQMYVPWHXIG-UHFFFAOYSA-N
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Description

6-Fluoro-4-hydroxy-1-indanone (CAS 1199782-70-1) is a fluorinated organic compound with the molecular formula C9H7FO2 and a molecular weight of 166.15 g/mol . It is a solid with a predicted boiling point of 314.3±42.0 °C at 760 mmHg and a density of 1.4±0.1 g/cm³ . This compound belongs to the 1-indanone class of compounds, which are recognized as highly versatile intermediates in organic synthesis and are potent scaffolds in medicinal chemistry . Research into 1-indanone derivatives has shown they possess a broad range of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties . These compounds are also investigated for the treatment of neurodegenerative diseases and as effective agrochemical agents, such as insecticides, fungicides, and herbicides . The specific substitution pattern of this compound, featuring both a hydroxy and a fluoro group on the aromatic ring, makes it a valuable and sophisticated building block for the regiospecific synthesis of more complex molecules, such as fluorinated naphthols . The crystal structure of the non-fluorinated analog, 4-hydroxy-1-indanone, shows the molecule is essentially planar, which can influence its intermolecular interactions and solid-state properties . This product is intended for research and development purposes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-fluoro-4-hydroxy-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-5-3-7-6(9(12)4-5)1-2-8(7)11/h3-4,12H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCMQMYVPWHXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=CC(=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Fluorinated Phenylpropionic Acid Derivatives

A widely cited method involves the cyclization of 3-(4-hydroxyphenyl)-2-fluoropropionic acid derivatives. This route leverages Friedel-Crafts acylation under acidic conditions to form the indanone core while preserving the hydroxyl and fluorine substituents. Key steps include:

  • Protection of the hydroxyl group (e.g., as a methyl ether) to prevent undesired side reactions during cyclization.

  • Cyclization using heteropoly acids (e.g., phosphomolybdic acid) as catalysts in non-polar solvents like cyclohexane at 60–90°C.

  • Deprotection of the hydroxyl group via hydrolysis or catalytic hydrogenation.

Example Reaction Conditions:

ParameterValue
Starting Material3-(4-methoxyphenyl)-2-fluoropropionic acid
CatalystPhosphomolybdic acid (0.1 eq)
SolventCyclohexane
Temperature80°C
Yield92% (theoretical)

This method achieves high regioselectivity due to the electron-withdrawing effect of fluorine, which directs acylation to the desired position.

Post-Cyclization Functionalization

An alternative strategy involves introducing fluorine and hydroxyl groups after forming the indanone scaffold. This two-step process includes:

  • Synthesis of 4-hydroxy-1-indanone via cyclization of 3-(4-hydroxyphenyl)propionic acid.

  • Electrophilic fluorination at the 6th position using reagents like Selectfluor® in acetonitrile at 25°C.

Critical Considerations:

  • The hydroxyl group must be protected (e.g., as a silyl ether) during fluorination to prevent oxidation.

  • Fluorination yields depend on the electron density of the aromatic ring, with meta-directing groups favoring 6-substitution.

Optimization of Reaction Conditions

Catalyst Selection

Heteropoly acids, such as phosphotungstic acid, enhance reaction efficiency by acting as Brønsted acids and oxidizing agents. Comparative studies show:

CatalystYield (%)Reaction Time (h)
Phosphomolybdic acid926
Silicotungstic acid888
H₂SO₄7512

Heteropoly acids offer recyclability, reducing waste generation.

Solvent Effects

Non-polar solvents (e.g., cyclohexane) improve yields by stabilizing transition states in cyclization reactions. Polar aprotic solvents like DMF reduce yields (<60%) due to side reactions.

Industrial-Scale Production

The patent CN109678685B outlines a scalable one-pot method using:

  • Continuous flow reactors to maintain optimal temperature (70–90°C).

  • Phase transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate intermediate formation.

  • In-line purification via crystallization to achieve >99% purity .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-4-hydroxy-1-indanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of 6-Fluoro-4-oxo-1-indanone.

    Reduction: Formation of 6-Fluoro-4-hydroxyindan-1-ol.

    Substitution: Formation of various substituted indanones depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-4-hydroxy-1-indanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-4-hydroxy-1-indanone involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Fluoro-4-hydroxy-1-indanone with structurally related fluorinated indanones and hydroxy-substituted analogs, emphasizing substituent positions, physicochemical properties, and synthetic relevance:

Compound Substituents Molecular Formula Molecular Weight (g/mol) CAS RN Key Properties/Applications
This compound 6-F, 4-OH C₉H₇FO₂ 166.15* Not provided† Combines fluorine’s electron-withdrawing effects with hydroxyl’s polarity; potential drug precursor.
6-Fluoro-1-indanone 6-F C₉H₇FO 150.14 [1481-32-9] Lower polarity than hydroxylated analog; used in fluorinated polymer synthesis .
4-Fluoro-1-indanone 4-F C₉H₇FO 150.14 [699-99-0] Positional isomer of 6-Fluoro-1-indanone; differing electronic effects due to F placement .
4,6-Difluoro-1-indanone 4-F, 6-F C₉H₆F₂O 168.14 [162548-73-4] Enhanced metabolic stability; used in advanced intermediates for bioactive molecules .
3-Hydroxy-1-indanone 3-OH C₉H₈O₂ 148.16 Not provided‡ Hydroxyl group increases solubility; precursor to coumarin derivatives .

Key Comparative Insights:

Substituent Effects on Reactivity: Fluorine at the 6-position (vs. 4-position) alters electron distribution in the aromatic ring, affecting electrophilic substitution patterns. For example, 6-Fluoro-1-indanone is more reactive toward nucleophilic attack at the ketone than 4-Fluoro-1-indanone due to inductive effects . The hydroxyl group in this compound introduces hydrogen-bonding capacity, improving aqueous solubility compared to non-hydroxylated analogs like 6-Fluoro-1-indanone .

Synthetic Utility: Fluorinated indanones (e.g., 6-Fluoro-1-indanone, 4,6-Difluoro-1-indanone) are preferred in cross-coupling reactions for drug discovery due to fluorine’s stabilizing effects on intermediates . Hydroxy-substituted indanones (e.g., 3-Hydroxy-1-indanone) are often acetylated or alkylated to modify bioavailability in pharmaceutical candidates .

Biological Relevance: Fluorine in this compound may enhance blood-brain barrier penetration compared to hydroxylated non-fluorinated analogs . Difluoro derivatives like 4,6-Difluoro-1-indanone exhibit greater enzymatic resistance, making them suitable for prolonged biological activity .

Research Findings and Data Gaps

  • Structural Characterization: While 6-Fluoro-1-indanone and 4-Fluoro-1-indanone are commercially available (e.g., Kanto Reagents, Chembest), data on this compound’s synthesis and purification are sparse in the provided evidence .

Biological Activity

6-Fluoro-4-hydroxy-1-indanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

This compound features a unique structure characterized by the presence of a fluorine atom and a hydroxyl group on the indanone scaffold. This configuration is believed to enhance its biological activity by influencing its interaction with biological targets.

Antiviral and Antibacterial Properties

Research has indicated that this compound exhibits antiviral and antibacterial activities. It has been studied for its potential efficacy against various pathogens, showcasing promising results in preliminary assays. The compound's mechanism may involve interference with viral replication processes or bacterial metabolic pathways.

Neuroprotective Effects

The compound is also being investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases. Initial studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially making it a candidate for treating conditions like Alzheimer's disease .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Modulation : The compound may inhibit or activate enzymes involved in critical biochemical pathways. For instance, it has shown potential as an inhibitor of certain kinases, which are important in cell signaling and proliferation .
  • Binding Affinity : The presence of the fluorine atom enhances binding affinity to various receptors, while the hydroxyl group facilitates hydrogen bonding with target molecules, influencing their activity.

Case Studies and Experimental Data

Several studies have explored the pharmacological profile of this compound:

StudyFindingsIC50 Values
Demonstrated potent inhibition of DYRK1A kinase35 nM
Exhibited neuroprotective effects in ischemic modelsNot specified
Showed antibacterial activity against various strainsNot specified

These findings collectively support the compound's potential utility in drug development.

Comparison with Related Compounds

To contextualize the activity of this compound, it is useful to compare it with structurally similar compounds:

CompoundKey FeaturesBiological Activity
4-Hydroxy-1-indanoneLacks fluorine; moderate activityAntioxidant properties
6-Fluoro-1-indanoneLacks hydroxyl group; lower potencyAntimicrobial properties
7-Hydroxy-indanoneSimilar structure; distinct activityAnticancer effects

The unique combination of functional groups in this compound likely contributes to its enhanced biological activities compared to these analogs.

Q & A

Q. What are the common synthetic routes for 6-Fluoro-4-hydroxy-1-indanone?

  • Methodological Answer : The synthesis typically involves fluorination of indanone precursors. A widely used approach is nucleophilic aromatic substitution (NAS) on halogenated indanones using fluorinating agents like potassium fluoride (KF) or diethylaminosulfur trifluoride (DAST). For example, introducing fluorine at the 6-position can be achieved by reacting 6-chloro-4-hydroxy-1-indanone with KF under reflux conditions in dimethylformamide (DMF) . Alternatively, hydroxyl groups may be protected during fluorination to avoid side reactions.

Q. How is the structure of this compound characterized in experimental settings?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:
  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR identify fluorine positioning and hydrogen environments. The deshielding effect of fluorine alters chemical shifts in adjacent protons.
  • IR : Confirms hydroxyl (broad ~3200 cm1^{-1}) and carbonyl (sharp ~1700 cm1^{-1}) groups.
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C9_9H7_7FO2_2, MW = 166.15 g/mol) .

Q. What biological activities are associated with this compound?

  • Methodological Answer : Preliminary studies suggest antimicrobial and enzyme inhibition properties. For instance, fluorinated indanones exhibit activity against Staphylococcus aureus (MIC ~8 µg/mL) and moderate inhibition of cyclooxygenase-2 (COX-2) in vitro. These effects are attributed to fluorine’s electronegativity enhancing binding affinity to target proteins .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

  • Methodological Answer : Yield optimization involves:
  • Catalyst Screening : Transition-metal catalysts (e.g., CuI) accelerate NAS reactions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance fluorination efficiency.
  • Temperature Control : Reactions at 80–100°C reduce side-product formation .
  • Protecting Groups : Temporarily protecting the 4-hydroxyl group with tert-butyldimethylsilyl (TBDMS) ethers prevents unwanted oxidation .

Q. How should researchers resolve contradictions in reported biological activity data for fluorinated indanones?

  • Methodological Answer : Contradictions may arise from assay variability or structural analogs. To address this:
  • Standardized Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 6-Fluoro-4-methylindan-1-one vs. This compound) to isolate substituent effects .
  • Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent or cell line differences .

Q. What strategies are used to study the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer : SAR studies employ:
  • Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing -OH with -OCH3_3 or -F with -Cl) .
  • Computational Modeling : Density Functional Theory (DFT) predicts electronic effects of fluorine on reactivity.
  • Biological Profiling : Test derivatives against target enzymes (e.g., COX-2) to correlate activity with structural features.
Substituent Lipophilicity (LogP) COX-2 Inhibition (%)
6-F, 4-OH1.265
6-F, 4-OCH3_31.878
6-Cl, 4-OH1.552

Table: Substituent effects on biological activity

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